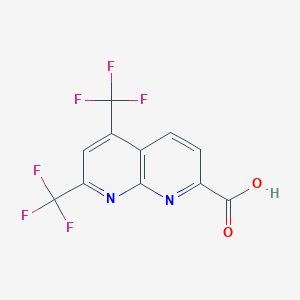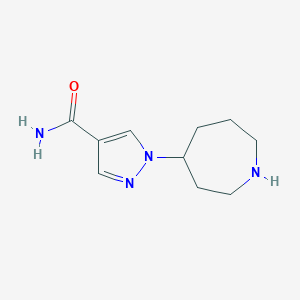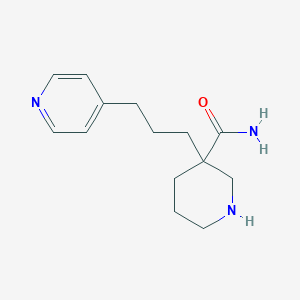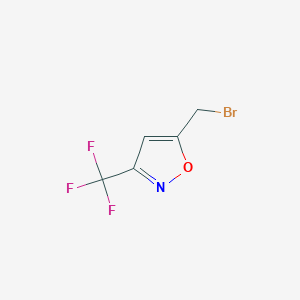
5-(Brommethyl)-3-(Trifluormethyl)-1,2-oxazol
Übersicht
Beschreibung
5-(Bromomethyl)-3-(trifluoromethyl)isoxazole is a chemical compound with the CAS Number: 1364677-98-4 . It has a molecular weight of 229.98 .
Synthesis Analysis
A general method for the synthesis of 5-(trifluoromethyl)isoxazoles involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride . This protocol can be further extended to the synthesis of perfluoroalkylated isoxazoles .Molecular Structure Analysis
The IUPAC name for this compound is 5-(bromomethyl)-3-(trifluoromethyl)isoxazole . The InChI code is 1S/C5H3BrF3NO/c6-2-3-1-4(10-11-3)5(7,8)9/h1H,2H2 .Chemical Reactions Analysis
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Various synthetic techniques are used for isoxazole synthesis, most of which employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius . The density is 1.355 g/mL at 25 °C and the refractive index is n20/D 1.348 (lit.) .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Die Trifluormethylgruppe in dieser Verbindung ist in der Pharmazie von besonderem Interesse, da sie die biologische Aktivität und metabolische Stabilität von therapeutischen Wirkstoffen verbessern kann . Das Vorhandensein des Oxazolrings, der häufig in bioaktiven Molekülen vorkommt, kann für die Synthese neuer Medikamente mit potenziellen antibakteriellen, antifungalen oder krebshemmenden Eigenschaften genutzt werden.
Entwicklung von Agrochemikalien
Verbindungen, die die Trifluormethylgruppe enthalten, werden häufig bei der Entwicklung von Agrochemikalien eingesetzt . Die Brommethylgruppe in C5H3BrF3NO kann als Vorläufer für eine weitere Funktionalisierung dienen, was zur Herstellung neuer Pestizide und Herbizide mit verbesserten Wirksamkeits- und Sicherheitsprofilen führt.
Organische Synthese
Diese Verbindung kann als Baustein in der organischen Synthese dienen, insbesondere bei der Konstruktion komplexer Moleküle durch palladiumkatalysierte Kreuzkupplungsreaktionen. Die Brommethylgruppe ist eine gute Abgangsgruppe, die durch verschiedene Nucleophile ersetzt werden kann, um vielfältige organische Strukturen zu erzeugen .
Forschung in der Fluorchemie
Die Untersuchung der C–F-Bindungsaktivierung und -funktionalisierung ist ein aktuelles Thema in der Fluorchemie. C5H3BrF3NO bietet eine Plattform zur Erforschung dieser Reaktionen, die zur Entdeckung neuer Fluorierungsmethoden und fluorierter Verbindungen führen kann .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3NO/c6-2-3-1-4(10-11-3)5(7,8)9/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYNYIBFDBYBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

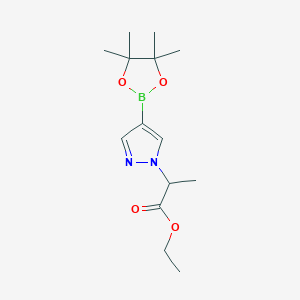
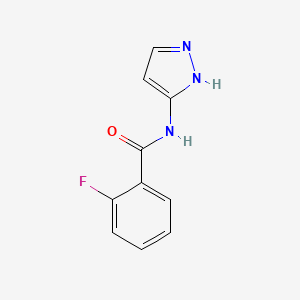

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444487.png)

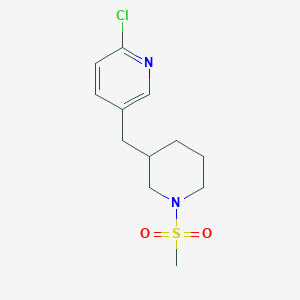

![3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1444493.png)
